molecular formula C21H24N2O2 B2559493 4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone CAS No. 478049-92-2

4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone

Cat. No.: B2559493
CAS No.: 478049-92-2
M. Wt: 336.435
InChI Key: FXMKLPNAYWFQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a pyrrolidinylmethyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.

    Introduction of Substituents: The methoxyphenyl, phenyl, and pyrrolidinylmethyl groups can be introduced through various substitution reactions. For example, the methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Staudinger reaction and the Friedel-Crafts acylation to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinones with various functional groups.

Scientific Research Applications

4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1-phenyl-3-(1-piperidinylmethyl)-2-azetanone: Similar structure but with a piperidinylmethyl group instead of a pyrrolidinylmethyl group.

    4-(4-Methoxyphenyl)-1-phenyl-3-(1-morpholinylmethyl)-2-azetanone: Similar structure but with a morpholinylmethyl group instead of a pyrrolidinylmethyl group.

Uniqueness

4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone is unique due to the presence of the pyrrolidinylmethyl group, which can impart specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1-phenyl-3-(pyrrolidin-1-ylmethyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-25-18-11-9-16(10-12-18)20-19(15-22-13-5-6-14-22)21(24)23(20)17-7-3-2-4-8-17/h2-4,7-12,19-20H,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMKLPNAYWFQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.